molecular formula C28H24O16 B1666267 2'-O-galloylhyperin CAS No. 53209-27-1

2'-O-galloylhyperin

Cat. No.: B1666267
CAS No.: 53209-27-1
M. Wt: 616.5 g/mol
InChI Key: PXGWEUQZDRUMRE-UNZYZCBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Q-100605: 2’'-O-Galloylhyperin , is a naturally occurring compound found in the plant Pyrola incarnata . This compound is known for its antioxidant and anti-inflammatory properties and has shown potential in protecting against oxidative stress-induced liver damage .

Safety and Hazards

The safety data sheet for 2’-O-galloylhyperin advises avoiding contact with skin and eyes, ensuring adequate ventilation, and removing all sources of ignition . In case of contact with eyes, it is advised to rinse immediately with plenty of water .

Biochemical Analysis

Biochemical Properties

2’'-O-Galloylhyperin has been found to interact with various enzymes and proteins. It has been shown to inhibit human organic anion transporting polypeptide 1B1 (OATP1B1) with an IC50 of 19 μM in HEK293 cells . It also scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS radicals, indicating its antioxidant properties .

Cellular Effects

2’'-O-Galloylhyperin has been shown to have significant effects on various types of cells and cellular processes. For instance, it significantly reduced the production of TNF-α, IL-6, and nitric oxide (NO), suppressed the expression levels of iNOS, blocked the translocation of NF-κB from the cytosol to nucleus, and decreased the MAPK activation in LPS-activated RAW 264.7 cells .

Molecular Mechanism

At the molecular level, 2’‘-O-Galloylhyperin exerts its effects through various mechanisms. It enhances the nuclear translocation of Nrf2 and up-regulates the expression of heme oxygenase-1 (HO-1) and SIRT1 . These actions suggest that 2’'-O-Galloylhyperin may influence gene expression and enzyme activity within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2’'-O-Galloylhyperin involves the extraction from the plant Pyrola incarnata . The compound is typically isolated using solvent extraction methods, followed by purification processes such as column chromatography .

Industrial Production Methods: The compound is then processed into a powder or dissolved in solvents like dimethyl sulfoxide (DMSO) for storage and further use .

Chemical Reactions Analysis

Types of Reactions: : 2’'-O-Galloylhyperin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound for different applications.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohol derivatives .

Properties

IUPAC Name

[(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O16/c29-8-18-21(37)23(39)26(43-27(40)10-4-15(34)20(36)16(35)5-10)28(42-18)44-25-22(38)19-14(33)6-11(30)7-17(19)41-24(25)9-1-2-12(31)13(32)3-9/h1-7,18,21,23,26,28-37,39H,8H2/t18-,21+,23+,26-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGWEUQZDRUMRE-UNZYZCBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971993
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(3,4,5-trihydroxybenzoyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53209-27-1, 56552-82-0
Record name 2′′-O-Galloylhyperin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53209-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2''-Galloylhyperin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053209271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(3,4,5-trihydroxybenzoyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-O-galloylhyperin
Reactant of Route 2
2'-O-galloylhyperin
Reactant of Route 3
2'-O-galloylhyperin
Reactant of Route 4
2'-O-galloylhyperin
Reactant of Route 5
2'-O-galloylhyperin
Reactant of Route 6
2'-O-galloylhyperin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.